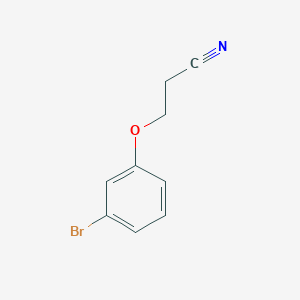![molecular formula C14H12ClN3O2 B1292984 3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide CAS No. 1071351-01-3](/img/structure/B1292984.png)
3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with benzamide structures have been synthesized and characterized, which can provide insights into the potential properties and behaviors of the compound . For instance, compounds with chloro and benzamide functionalities have been reported to exhibit interesting structural and electronic properties, as well as potential biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves nucleophilic acyl substitution reactions under basic conditions. For example, "N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide)" was obtained by reacting 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine, yielding a 61% yield . This suggests that the synthesis of "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" could potentially be achieved through a similar nucleophilic substitution reaction, using appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, which provides detailed information about the geometrical configuration of the molecule. For instance, the crystal structure of a related compound, "2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide," was determined by X-ray single-crystal diffraction, revealing its monoclinic space group and cell dimensions . Similarly, the dihedral angle between benzamide and benzoyl groups in "2-Chloro-N-[N-(4-chlorobenzoyl)hydrazinocarbothioyl]benzamide" was found to be significantly affected by the presence of chlorine atoms . These findings can be extrapolated to predict the molecular structure of "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide."
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene rings. For example, the introduction of chlorine atoms can affect the electronic distribution within the molecule, potentially altering its reactivity in chemical reactions . The specific reactivity patterns of "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" would need to be investigated experimentally, but insights can be gained from the behavior of structurally similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, vibrational frequencies, and chemical shifts, can be characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectra . Computational methods, such as density functional theory (DFT), can also be employed to predict these properties. For example, the vibrational frequencies and chemical shift values calculated using DFT were found to be in strong agreement with experimental values for a related compound . These methods could be applied to "3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" to predict its physical and chemical properties before experimental verification.
properties
IUPAC Name |
3-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-3-1-2-10(8-11)13(19)17-12-6-4-9(5-7-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIWMXBIDXHIHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)










